2-[(3-Fluorobenzyl)oxy]benzaldehyde
Overview
Description
“2-[(3-Fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11FO2 . It is used in various applications and research .
Molecular Structure Analysis
The molecular weight of “this compound” is 230.24 . The InChI code for this compound is 1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 .Physical And Chemical Properties Analysis
The density of “this compound” is approximately 1.2 g/cm³ . It has a boiling point of 356.6°C at 760 mmHg . The compound has a molar refractivity of 64.2 cm³ . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of Spirocyclic Sigma1 Receptor Ligands
2-[(3-Fluorobenzyl)oxy]benzaldehyde derivatives have been explored in the synthesis of spirocyclic sigma1 receptor ligands. These compounds exhibit subnanomolar sigma(1) affinity and high selectivity, making them significant in the field of neuropharmacology and potential PET radiotracers (Maestrup et al., 2009).
Fluorinated Aromatic Aldehydes for Radiopharmaceutical Synthesis
The compound is used in synthesizing various [18F]fluoroaromatic aldehydes, which serve as key intermediates in the preparation of new radiopharmaceuticals. These fluorinated aldehydes are utilized for reductive amination or aromatic N-alkylation, contributing to the development of novel imaging agents (Lemaire et al., 1992).
Preparation of [18F]Fluorobenzyl Halide Derivatives
This chemical is instrumental in preparing ortho- and para-[18F]fluorobenzyl halide derivatives, essential intermediates for no-carrier-added PET aromatic radiopharmaceuticals. The method developed for this synthesis is fast, reliable, and suitable for automated preparation, enhancing the efficiency of creating PET imaging agents (Lemaire et al., 2012).
Reactions with Fluoro-Containing 3-Oxo Esters
In chemical synthesis, reactions of fluoro-containing 3-oxo esters with aldehydes like this compound can form complex compounds depending on the reaction conditions. These reactions have implications in the synthesis of various organic compounds and intermediates (Pryadeina et al., 2002).
Enzymatic C–C-Bond Formation
The compound is used in enzymatic processes, such as in the synthesis of (R)-3-methoxy-2'-chlorobenzoin. This showcases its role in biocatalysis and enzyme catalyzed asymmetric synthesis, contributing to the development of novel synthetic routes in organic chemistry (Kühl et al., 2007).
Application in Aviation Fuels Synthesis
This compound has been used in synthesizing high-density aviation fuels. Its reaction with other chemicals like cyclohexanone derived from lignocellulose contributes to creating new forms of jet fuel, demonstrating its potential in renewable energy sources (Xu et al., 2018).
properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAJRFAEOQFFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358247 | |
Record name | 2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172685-67-5, 6455-94-3 | |
Record name | 2-[(3-Fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172685-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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